molecular formula C8H10F4O2 B6265414 1-(difluoromethyl)-4,4-difluorocyclohexane-1-carboxylic acid CAS No. 2228436-55-1

1-(difluoromethyl)-4,4-difluorocyclohexane-1-carboxylic acid

Cat. No. B6265414
CAS RN: 2228436-55-1
M. Wt: 214.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Difluoromethyl)-4,4-difluorocyclohexane-1-carboxylic acid, also known as DFMC, is a carboxylic acid that has a wide range of applications in scientific research. It is a colorless, odorless, and non-volatile solid that can be synthesized from starting materials such as 1-chloro-4,4-difluorocyclohexane-1-carboxylic acid and sodium hydroxide. DFMC is used as a reagent for the synthesis of various compounds, as well as for biochemical studies, such as enzyme kinetics and protein folding. In addition, DFMC has been used in the preparation of pharmaceuticals, such as anti-cancer drugs, and in the development of new materials for use in the electronics industry.

Mechanism of Action

1-(difluoromethyl)-4,4-difluorocyclohexane-1-carboxylic acid acts as a reagent in the formation of various compounds. It can act as a catalyst in the formation of esters, amides, and other compounds. It can also act as a nucleophile in the formation of carbon-carbon bonds. In addition, 1-(difluoromethyl)-4,4-difluorocyclohexane-1-carboxylic acid can act as a base in the formation of carboxylic acids, as well as in the formation of amines.
Biochemical and Physiological Effects
1-(difluoromethyl)-4,4-difluorocyclohexane-1-carboxylic acid has been used in a variety of biochemical and physiological studies. It has been used to study the effects of inhibitors on enzymes, as well as to study the effects of inhibitors on protein folding. In addition, 1-(difluoromethyl)-4,4-difluorocyclohexane-1-carboxylic acid has been used in studies of the effects of drugs on the body, as well as in studies of the effects of drugs on the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(difluoromethyl)-4,4-difluorocyclohexane-1-carboxylic acid in laboratory experiments include its low cost, its non-volatility, and its non-toxicity. In addition, 1-(difluoromethyl)-4,4-difluorocyclohexane-1-carboxylic acid is a colorless and odorless compound, making it easy to work with in the lab. The main limitation of using 1-(difluoromethyl)-4,4-difluorocyclohexane-1-carboxylic acid in laboratory experiments is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

Given its wide range of applications in scientific research, there are many potential future directions for the use of 1-(difluoromethyl)-4,4-difluorocyclohexane-1-carboxylic acid. These include further research into its use as a reagent for the synthesis of various compounds, as well as its use in the development of new materials for use in the electronics industry. In addition, further research could be conducted into the effects of 1-(difluoromethyl)-4,4-difluorocyclohexane-1-carboxylic acid on biochemical and physiological processes, as well as into its potential use in the development of new drugs. Finally, further research could be conducted into the potential use of 1-(difluoromethyl)-4,4-difluorocyclohexane-1-carboxylic acid in the development of new catalysts and reagents for use in laboratory experiments.

Synthesis Methods

1-(difluoromethyl)-4,4-difluorocyclohexane-1-carboxylic acid can be synthesized from 1-chloro-4,4-difluorocyclohexane-1-carboxylic acid and sodium hydroxide. The synthesis of 1-(difluoromethyl)-4,4-difluorocyclohexane-1-carboxylic acid involves the reaction of 1-chloro-4,4-difluorocyclohexane-1-carboxylic acid with sodium hydroxide in aqueous solution. The reaction is carried out at a temperature of 50-60°C and a pH of 9-10. The reaction results in the formation of 1-(difluoromethyl)-4,4-difluorocyclohexane-1-carboxylic acid and sodium chloride.

Scientific Research Applications

1-(difluoromethyl)-4,4-difluorocyclohexane-1-carboxylic acid has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various compounds, as well as for biochemical studies, such as enzyme kinetics and protein folding. In addition, 1-(difluoromethyl)-4,4-difluorocyclohexane-1-carboxylic acid has been used in the preparation of pharmaceuticals, such as anti-cancer drugs, and in the development of new materials for use in the electronics industry.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(difluoromethyl)-4,4-difluorocyclohexane-1-carboxylic acid involves the introduction of a difluoromethyl group onto a cyclohexane ring, followed by carboxylation of the resulting compound.", "Starting Materials": [ "Cyclohexene", "Difluoromethane", "Bromine", "Sodium hydroxide", "Carbon dioxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Cyclohexene is reacted with difluoromethane in the presence of bromine to yield 1-bromo-1-(difluoromethyl)cyclohexane.", "1-bromo-1-(difluoromethyl)cyclohexane is treated with sodium hydroxide to form 1-(difluoromethyl)cyclohexene.", "1-(Difluoromethyl)cyclohexene is then reacted with carbon dioxide in the presence of a palladium catalyst to yield 1-(difluoromethyl)cyclohex-2-ene-1-carboxylic acid.", "1-(Difluoromethyl)cyclohex-2-ene-1-carboxylic acid is then treated with hydrochloric acid to form 1-(difluoromethyl)cyclohex-2-ene-1-carboxylic acid hydrochloride.", "1-(Difluoromethyl)cyclohex-2-ene-1-carboxylic acid hydrochloride is then treated with sodium bicarbonate to yield 1-(difluoromethyl)-4,4-difluorocyclohexane-1-carboxylic acid.", "The final product is isolated by recrystallization from a mixture of ethanol and diethyl ether, followed by drying under vacuum." ] }

CAS RN

2228436-55-1

Product Name

1-(difluoromethyl)-4,4-difluorocyclohexane-1-carboxylic acid

Molecular Formula

C8H10F4O2

Molecular Weight

214.2

Purity

95

Origin of Product

United States

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